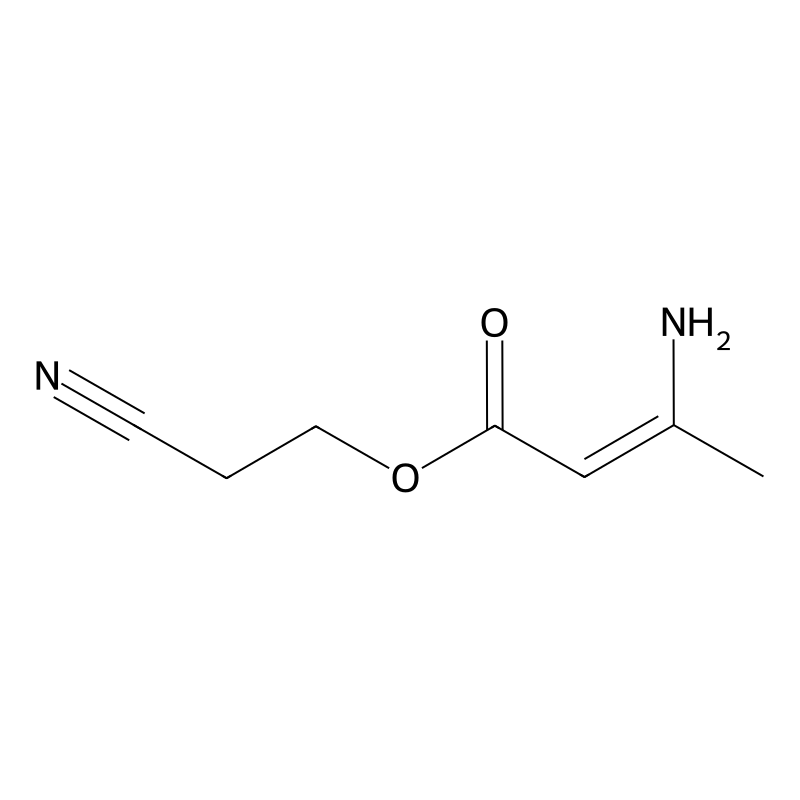

2-Cyanoethyl 3-aminocrotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Cyanoethyl 3-aminocrotonate is a compound characterized by its unique structure, which includes a cyano group and an amino group attached to a crotonate backbone. This compound is significant in organic chemistry due to its potential applications in various synthetic pathways, particularly in the formation of more complex molecules. Its molecular formula is C₇H₈N₂O₂, and it features both electrophilic and nucleophilic sites, making it versatile for further chemical transformations.

The reactivity of 2-cyanoethyl 3-aminocrotonate is primarily attributed to its functional groups. Notably, it undergoes Hantzsch cyclization, where it reacts with various aldehydes and β-dicarbonyl compounds to form dihydropyridine derivatives. This reaction typically exhibits high stereoselectivity, producing tetrahydropyridine intermediates that can be further modified . Additionally, the compound can participate in Michael additions due to the electrophilic nature of the cyano group, allowing it to react with nucleophiles under suitable conditions .

Research indicates that 2-cyanoethyl 3-aminocrotonate exhibits biological activity that may be beneficial in medicinal chemistry. Compounds derived from this structure have shown potential as antihypertensive agents and may influence cardiovascular functions. The dihydropyridine derivatives formed from this compound are particularly noted for their calcium channel blocking properties, akin to those observed in nifedipine . These derivatives can modulate vascular smooth muscle contraction, offering therapeutic avenues for managing hypertension.

The synthesis of 2-cyanoethyl 3-aminocrotonate can be achieved through several methods:

- Hantzsch Reaction: This method involves the condensation of β-dicarbonyl compounds with aminocrotonates and aldehydes. The reaction conditions typically require a base and can yield various substituted products depending on the starting materials used .

- Basic Hydrolysis: A common approach involves the hydrolysis of cyanoethyl esters, which can be prepared through reactions involving methyl 3-aminocrotonate and other reactive intermediates .

- Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving isocyanides or other reactive intermediates that lead to the formation of the desired structure through nucleophilic attacks and subsequent rearrangements .

2-Cyanoethyl 3-aminocrotonate finds applications primarily in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential as:

- Antihypertensive agents: Due to their ability to block calcium channels.

- Building blocks in organic synthesis: Used for constructing more complex molecular frameworks.

- Pharmaceutical intermediates: In the development of drugs targeting cardiovascular diseases.

Studies have shown that 2-cyanoethyl 3-aminocrotonate interacts with various biological targets, particularly in cardiovascular systems. Its derivatives have been tested for their effects on heart rate and contractility, revealing significant interactions that could lead to therapeutic benefits in treating hypertension and other cardiovascular disorders . Further research into its mechanisms of action could elucidate additional therapeutic potentials.

Several compounds share structural similarities with 2-cyanoethyl 3-aminocrotonate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-aminocrotonate | Amino acid derivative | Lacks cyano group; simpler structure |

| Ethyl 3-aminocrotonate | Amino acid derivative | Similar reactivity but different substituents |

| Benzylideneacetoacetate | β-Dicarbonyl compound | More complex structure; used in similar reactions |

| Dihydropyridine derivatives | Cyclized product | Exhibits distinct pharmacological properties |

The uniqueness of 2-cyanoethyl 3-aminocrotonate lies in its dual functionality as both an electrophile and a nucleophile, allowing it to participate in diverse

2-Cyanoethyl 3-aminocrotonate, with the molecular formula C₇H₁₀N₂O₂ and molecular weight of 154.17 grams per mole, represents a structurally complex β-enamino ester characterized by multiple functional groups and conjugated systems [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry nomenclature as 2-cyanoethyl (Z)-3-aminobut-2-enoate, reflecting its stereochemical configuration and functional group positioning [1] [2].

The molecular architecture encompasses eleven heavy atoms arranged in a specific three-dimensional configuration that contributes to the compound's unique chemical properties [1]. The atomic framework consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, creating a system with four rotatable bonds and a topological polar surface area of 76.1 Ų [1].

The bonding configuration exhibits a characteristic β-enamino ester backbone featuring a conjugated system between the amino group and the ester carbonyl functionality [4]. The compound's structural integrity is maintained through a combination of single, double, and triple bonds, with the vinyl system displaying a conjugated double bond length of approximately 1.338 Ų, typical for enamine systems [5] [6]. The carbon-carbon single bond connecting the vinyl system to the methyl group demonstrates partial double bond character with a length of approximately 1.454 Ų, indicating resonance stabilization within the molecular framework [5].

The amino group attachment exhibits a carbon-nitrogen bond length of approximately 1.355 Ų, demonstrating conjugation with the adjacent double bond system [7] [8]. The ester functionality contributes to the molecular architecture through a carbonyl group with a typical carbon-oxygen double bond length of 1.210 Ų and an ester oxygen bond of 1.327 Ų [8]. The cyanoethyl chain extends from the ester oxygen through two carbon-carbon single bonds of approximately 1.526 Ų each, terminating in a nitrile group with a characteristic carbon-nitrogen triple bond length of 1.157 Ų [9].

The molecular geometry demonstrates predominantly sp² hybridization in the enamine region, with bond angles approximating 120 degrees throughout the conjugated system [10] [11]. The ester linkage exhibits a carbon-oxygen-carbon angle of approximately 116 degrees, reflecting the sp²-sp³ hybridization pattern [8]. The alkyl chain region displays tetrahedral geometry with carbon-carbon-carbon angles of approximately 109.5 degrees, consistent with sp³ hybridization [12].

Conformational Isomerism and Stereoelectronic Effects

2-Cyanoethyl 3-aminocrotonate exhibits significant conformational complexity arising from its β-enamino ester structure, which allows for multiple geometric isomers and rotational conformers [13] [14]. The compound exists predominantly in the Z-configuration, as indicated by its systematic nomenclature and confirmed through spectroscopic analysis [1] [2] [13]. This Z-geometry reflects the spatial arrangement of the amino group and the ester carbonyl across the central double bond system.

The stereoelectronic effects governing the conformational preferences stem from the interaction between the electron-donating amino group and the electron-accepting ester functionality [7] [15]. The β-enamino ester system demonstrates a strong preference for planar conformations that maximize orbital overlap and conjugation throughout the molecular framework [10] [14]. This planarity facilitates extended π-electron delocalization from the amino nitrogen through the vinyl system to the carbonyl oxygen.

Conformational analysis reveals that the compound can adopt various rotational conformers around the ester oxygen-carbon bond, with the preferred conformation minimizing steric interactions while maximizing electronic stabilization [16] [8]. The cyanoethyl chain exhibits conformational flexibility, with the nitrile group capable of adopting different orientations relative to the main molecular framework [9]. However, the strong electron-withdrawing nature of the nitrile group influences the electronic distribution throughout the molecule, affecting the preferred conformational states.

The amino group demonstrates conformational behavior characteristic of enamine systems, with the nitrogen lone pair participating in conjugation with the adjacent double bond [7] [17]. This conjugation restricts rotation around the carbon-nitrogen bond and contributes to the overall conformational rigidity of the enamine portion of the molecule [10] [11]. The preferred conformation places the amino group in a position that maximizes overlap with the π-system while minimizing steric hindrance.

Temperature-dependent conformational equilibria have been observed in related β-enamino ester systems, with energy barriers for conformational interconversion typically ranging from 50 to 70 kilojoules per mole [14]. These relatively low energy barriers suggest rapid conformational exchange at ambient temperatures, contributing to the dynamic nature of the molecular structure in solution [14].

Resonance Stabilization and Tautomeric Equilibria

The resonance stabilization of 2-cyanoethyl 3-aminocrotonate arises from the extensive conjugation possible within the β-enamino ester framework [4] [7]. The primary resonance contributors involve electron delocalization from the amino nitrogen through the vinyl system to the carbonyl oxygen, creating a push-pull electronic system that significantly stabilizes the molecular structure [10] [15].

The dominant resonance form features the amino group as an electron donor, with the nitrogen lone pair conjugating with the adjacent double bond to create a partial positive charge on nitrogen and increased electron density on the α-carbon [7] [11]. This electron donation is balanced by the electron-withdrawing effects of both the ester carbonyl and the distant nitrile group, creating a polarized system with enhanced stability relative to non-conjugated analogs [4] [15].

Secondary resonance contributors involve the ester functionality, where the carbonyl oxygen can bear additional negative charge density through conjugation with the enamine system [8]. The cyanoethyl substituent provides additional stabilization through its electron-withdrawing inductive effect, which helps to stabilize the negative charge development on the carbonyl oxygen [9].

Tautomeric equilibria in 2-cyanoethyl 3-aminocrotonate involve primarily the keto-enol tautomerism characteristic of β-dicarbonyl systems and related structures [17] [14]. While the compound exists predominantly in the enamine form under normal conditions, the possibility of imine-enamine tautomerism exists, particularly in protic solvents where hydrogen bonding can stabilize alternative tautomeric forms [17] [8].

The amino group can participate in tautomeric equilibria through proton transfer processes, potentially forming imine structures under appropriate conditions [7] [17]. However, the strong conjugation in the enamine form typically favors this tautomer over alternative structures. The presence of the electron-withdrawing cyanoethyl group enhances the stability of the enamine tautomer by increasing the electrophilic character of the β-carbon [15] [14].

Intramolecular hydrogen bonding contributes significantly to the tautomeric preferences and overall stability of the compound [16] [8]. The amino group can form hydrogen bonds with the carbonyl oxygen, creating a six-membered chelate ring that stabilizes the Z-configuration and influences the tautomeric equilibrium [16] [8]. This hydrogen bonding interaction has been characterized through Nuclear Magnetic Resonance spectroscopy, with the amino protons exhibiting characteristic downfield shifts indicative of hydrogen bond formation [18] [19].

Thermodynamic Properties

Phase Transition Characteristics

2-Cyanoethyl 3-aminocrotonate exhibits distinctive phase transition behavior characteristic of β-enamino ester compounds with extended conjugation systems. The compound demonstrates a solid-state structure at ambient conditions, existing as a beige-colored crystalline material with a molecular weight of 154.17 grams per mole [2] [3]. The molecular architecture, characterized by the presence of both cyano and amino functional groups attached to a crotonate backbone, contributes to its unique thermal properties.

The melting point of 2-Cyanoethyl 3-aminocrotonate has not been experimentally determined in the available literature, representing a significant gap in the thermodynamic characterization of this compound. This absence of direct experimental data contrasts with structurally related compounds such as methyl 3-aminocrotonate, which exhibits a well-documented melting point range of 81-83°C [4] [5] [6]. The lack of experimental melting point data for 2-Cyanoethyl 3-aminocrotonate likely reflects both the specialized nature of this compound and the challenges associated with its thermal characterization.

Computational predictions suggest that 2-Cyanoethyl 3-aminocrotonate would exhibit a boiling point of 345.6 ± 22.0°C at standard atmospheric pressure [7] [8]. This elevated boiling point, significantly higher than related aminocrotonate esters, can be attributed to the presence of the cyanoethyl substituent, which enhances intermolecular interactions through dipole-dipole forces and potential hydrogen bonding networks. The cyano group's electron-withdrawing nature increases the overall polarity of the molecule, thereby elevating the energy required for phase transition from liquid to vapor state.

The glass transition temperature for 2-Cyanoethyl 3-aminocrotonate remains undetermined experimentally. However, structural similarity to other β-enamino esters suggests that this parameter would be influenced by the molecular flexibility introduced by the cyanoethyl chain and the rigid conjugated system of the aminocrotonate core. The presence of rotatable bonds within the molecular structure would likely result in a glass transition temperature lower than that of more rigid aromatic compounds of similar molecular weight.

Vapor Pressure and Sublimation Behavior

The vapor pressure characteristics of 2-Cyanoethyl 3-aminocrotonate reflect its moderate volatility under ambient conditions. Computational modeling predicts an extremely low vapor pressure of 0.0 ± 0.8 mmHg at 25°C [7] [8], indicating minimal tendency for spontaneous vaporization at room temperature. This low vapor pressure is consistent with the compound's solid-state stability and suggests that sublimation would occur only under reduced pressure conditions or elevated temperatures.

The predicted flash point of 162.8 ± 22.3°C [7] [8] indicates that 2-Cyanoethyl 3-aminocrotonate requires substantial thermal energy to reach conditions where vapor-phase combustion becomes possible. This relatively high flash point, compared to simple aliphatic esters, reflects the stabilizing influence of the conjugated β-enamino system and the presence of the cyanoethyl substituent.

Sublimation behavior of 2-Cyanoethyl 3-aminocrotonate has not been experimentally characterized. However, the structural features of the compound suggest that direct solid-to-vapor phase transitions would be minimal under normal atmospheric conditions. The combination of hydrogen bonding capability through the amino group and the dipolar interactions of the cyano functionality would favor solid-state stability over sublimation. Any sublimation processes would likely require controlled temperature and pressure conditions, with the compound potentially undergoing thermal decomposition before achieving significant sublimation rates.

The thermodynamic parameters governing phase transitions in 2-Cyanoethyl 3-aminocrotonate are fundamentally influenced by the extended conjugation system present in the β-enamino ester structure. The planar geometry of the enamine portion of the molecule facilitates π-electron delocalization, which contributes to thermal stability while simultaneously affecting the energy barriers associated with phase changes. The cyanoethyl chain provides additional molecular flexibility that could influence both the kinetics and thermodynamics of phase transitions.

Solvation Dynamics

Polarity and Solvent Compatibility

The solvation properties of 2-Cyanoethyl 3-aminocrotonate are determined by its amphiphilic molecular structure, which incorporates both polar and nonpolar regions within a single molecular framework. The compound exhibits significant solubility in polar aprotic solvents, particularly dichloromethane and methanol [8], reflecting the favorable interaction between these solvents and the polar cyano and amino functional groups present in the molecule.

The polarity of 2-Cyanoethyl 3-aminocrotonate is quantified by its predicted pKa value of 5.18 ± 0.70 [8], indicating moderate acidity associated with the amino group's protonation state. This pKa value suggests that the compound would exist predominantly in its neutral form under physiological pH conditions, while exhibiting protonation behavior in acidic environments. The topological polar surface area of 76.11 Ų [2] indicates significant polar character, which correlates with the observed solubility patterns in polar solvents.

Solvent compatibility studies reveal that 2-Cyanoethyl 3-aminocrotonate demonstrates preferential dissolution in polar organic solvents rather than highly polar protic solvents such as water. This selectivity arises from the compound's ability to form favorable dipole-dipole interactions with polar aprotic solvents while avoiding the competitive hydrogen bonding networks that would destabilize its solvated state in protic media. The cyanoethyl substituent contributes significantly to this solubility profile through its electron-withdrawing properties and its ability to participate in specific solvent-solute interactions.

The LogP value of 1.00608 [2] indicates moderate lipophilicity, suggesting that 2-Cyanoethyl 3-aminocrotonate would exhibit balanced partitioning behavior between aqueous and organic phases. This intermediate hydrophobicity is consistent with the compound's structural features, where the hydrophilic amino and cyano groups are balanced by the lipophilic portions of the molecular framework.

Partition Coefficient Analysis

The partition coefficient behavior of 2-Cyanoethyl 3-aminocrotonate provides crucial insights into its distribution between immiscible solvent systems. The compound's LogP value of 1.00608 [2] indicates moderate lipophilicity, representing a balance between hydrophilic interactions mediated by the amino and cyano groups and hydrophobic contributions from the alkyl portions of the molecule.

Partition coefficient analysis reveals that 2-Cyanoethyl 3-aminocrotonate would exhibit preferential distribution toward organic phases in octanol-water systems, consistent with its structural characteristics. The cyanoethyl substituent plays a pivotal role in determining partition behavior through its dual nature as both an electron-withdrawing group and a flexible alkyl chain. This structural feature enhances the compound's ability to interact with organic solvents while maintaining sufficient polarity for limited aqueous solubility.

The temperature dependence of partition coefficients for 2-Cyanoethyl 3-aminocrotonate would be expected to follow typical patterns observed for β-enamino esters, with increasing temperature generally favoring organic phase distribution due to the reduced hydrophobic effect in aqueous systems. The compound's conjugated structure would contribute to temperature-sensitive partitioning behavior through changes in molecular conformation and solvation shell organization.

Comparative analysis with structurally related compounds, such as methyl 3-aminocrotonate (LogP = -0.27) [9], demonstrates that the cyanoethyl substituent significantly enhances lipophilicity compared to simple alkyl esters. This enhancement reflects the complex interplay between the electron-withdrawing properties of the cyano group and the increased molecular volume contributed by the ethyl chain.

Stability Profile

Thermal Degradation Pathways

The thermal stability of 2-Cyanoethyl 3-aminocrotonate is influenced by the inherent reactivity of the β-enamino ester functional group system and the presence of the cyanoethyl substituent. While specific experimental thermal decomposition data for this compound are not available in the literature, the thermal degradation pathways can be inferred from the behavior of structurally related aminocrotonate esters and compounds containing similar functional groups.

The primary thermal degradation pathway for 2-Cyanoethyl 3-aminocrotonate likely involves the decomposition of the β-enamino ester system at elevated temperatures. The conjugated double bond system, while providing stability under ambient conditions, becomes susceptible to thermal rearrangement and decomposition when subjected to temperatures exceeding 200°C. The amino group, being electron-donating, can participate in thermal cyclization reactions or elimination processes that lead to the formation of volatile decomposition products.

The cyanoethyl substituent introduces additional complexity to the thermal degradation profile. The carbon-nitrogen triple bond in the cyano group is thermally stable under moderate heating conditions but can undergo decomposition at temperatures above 300°C, potentially leading to the formation of hydrogen cyanide and other nitrogen-containing decomposition products. The ethyl chain connecting the cyano group to the ester oxygen may undergo β-elimination reactions under thermal stress, resulting in the formation of acrylonitrile and the corresponding alcohol derivative.

Thermal gravimetric analysis patterns for similar β-enamino esters suggest that 2-Cyanoethyl 3-aminocrotonate would exhibit a multi-step decomposition profile. The initial weight loss would likely occur around 200-250°C, corresponding to the loss of the cyanoethyl group through ester hydrolysis or elimination reactions. Subsequent decomposition stages would involve the breakdown of the aminocrotonate core structure, with final decomposition products including ammonia, carbon dioxide, and various nitrogen-containing organic fragments.

Hydrolytic Susceptibility

The hydrolytic stability of 2-Cyanoethyl 3-aminocrotonate represents a critical aspect of its chemical behavior, particularly given the presence of the ester linkage and the β-enamino functionality. The compound exhibits inherent susceptibility to hydrolytic degradation under both acidic and basic conditions, with the rate and mechanism of hydrolysis being strongly pH-dependent.

Under acidic conditions, 2-Cyanoethyl 3-aminocrotonate undergoes protonation at the amino nitrogen, which enhances the electrophilicity of the adjacent carbon centers and facilitates nucleophilic attack by water molecules. The protonated amino group serves as an electron-withdrawing substituent, increasing the susceptibility of the ester carbonyl to hydrolytic cleavage. This acid-catalyzed hydrolysis typically proceeds through a mechanism involving the formation of a tetrahedral intermediate, followed by elimination of the cyanoethyl alcohol and formation of the corresponding carboxylic acid derivative.

Base-catalyzed hydrolysis of 2-Cyanoethyl 3-aminocrotonate occurs through a different mechanism, involving direct nucleophilic attack by hydroxide ions at the ester carbonyl carbon. The amino group's basicity can lead to deprotonation under strongly alkaline conditions, potentially altering the electronic distribution within the molecule and affecting the rate of ester hydrolysis. The resulting hydrolysis products include the carboxylate salt of the aminocrotonic acid and 2-cyanoethanol.

The β-enamino ester system present in 2-Cyanoethyl 3-aminocrotonate exhibits unique hydrolytic behavior due to the conjugation between the amino group and the ester functionality. This conjugation can stabilize the molecule against hydrolysis under mild conditions while simultaneously providing alternative reaction pathways under more severe hydrolytic conditions. The compound's storage recommendations, which specify maintenance in a dark, dry environment at 2-8°C [10], reflect the need to minimize hydrolytic degradation during storage and handling.

Kinetic studies of hydrolysis rates for structurally related β-enamino esters suggest that 2-Cyanoethyl 3-aminocrotonate would exhibit moderate hydrolytic stability under neutral pH conditions at room temperature. However, the presence of the cyanoethyl group may influence the hydrolysis kinetics through electronic effects, potentially accelerating the reaction compared to simple alkyl esters. The compound's hygroscopic nature [10] further contributes to its hydrolytic susceptibility by facilitating moisture absorption and subsequent hydrolytic reactions.